L 152804

Descripción general

Descripción

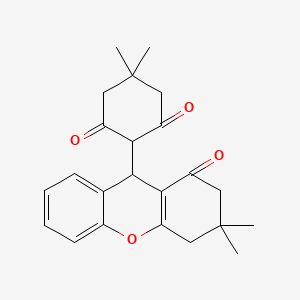

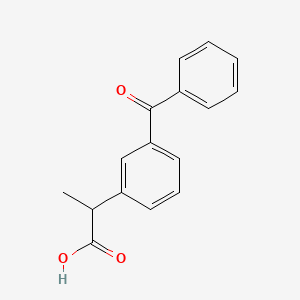

Su estructura química se representa como C23H26O4, y su número CAS es 6508-43-6 . Este compuesto ha ganado atención debido a su potencial impacto en la regulación del peso y el equilibrio energético.

Aplicaciones Científicas De Investigación

L-152,804 ha encontrado aplicaciones en varios campos científicos:

Investigación de la obesidad: Al modular la ingesta de alimentos y el gasto energético, L-152,804 causa pérdida de peso en ratones obesos inducidos por la dieta. Sus efectos sobre el NPY5-R lo convierten en un objetivo prometedor para terapias contra la obesidad.

Neurobiología: Investigar el papel de los receptores NPY en los circuitos neuronales y el comportamiento.

Desarrollo de fármacos: Los investigadores exploran el potencial de L-152,804 como candidato a fármaco para trastornos metabólicos.

Mecanismo De Acción

El mecanismo de acción de L-152,804 implica el bloqueo del NPY5-R. Al hacerlo, afecta la regulación del apetito, el equilibrio energético y el peso corporal. Se necesitan más estudios para dilucidar los objetivos moleculares precisos y las vías de señalización involucradas.

Análisis Bioquímico

Biochemical Properties

L 152804 interacts with the neuropeptide Y Y5 receptor, displaying a Ki value of 26 nM for hY5 . This interaction is highly selective, with this compound displaying over 300-fold selectivity over hY1, hY2, and hY4 receptors .

Cellular Effects

In cellular processes, this compound influences cell function by modulating food intake and energy expenditure

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the neuropeptide Y Y5 receptor . This binding interaction leads to a reduction in food intake, suggesting a potential role in enzyme inhibition or activation and changes in gene expression related to appetite control .

Dosage Effects in Animal Models

This compound has been shown to cause weight loss in diet-induced obese mice by modulating food intake and energy expenditure

Métodos De Preparación

Rutas de síntesis: Las rutas de síntesis para L-152,804 implican reacciones químicas específicas que conducen a su formación. Desafortunadamente, las vías sintéticas detalladas no están fácilmente disponibles en la literatura. Los investigadores han sintetizado con éxito L-152,804 utilizando métodos patentados.

Producción industrial: L-152,804 no se produce a escala industrial, ya que sirve principalmente como herramienta de investigación. Su disponibilidad se limita a laboratorios científicos y proveedores especializados.

Análisis De Reacciones Químicas

Reactividad: L-152,804 es estable en condiciones estándar y exhibe una notable selectividad para el NPY5-R. Muestra una selectividad superior a 300 veces en comparación con los receptores hY1, hY2 y hY4 .

Reactivos y condiciones comunes: Dada la falta de detalles sintéticos específicos, no podemos identificar con precisión los reactivos y las condiciones utilizados para su preparación. Las técnicas típicas de síntesis orgánica, como la esterificación, la oxidación y la reducción, pueden estar involucradas.

Productos principales: El principal producto formado durante la síntesis de L-152,804 es el propio compuesto. Su pureza y selectividad son cruciales para su actividad biológica.

Comparación Con Compuestos Similares

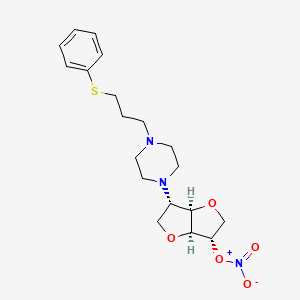

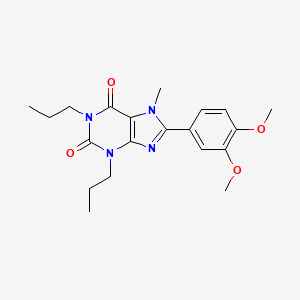

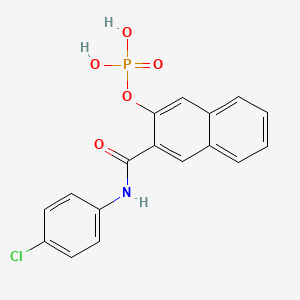

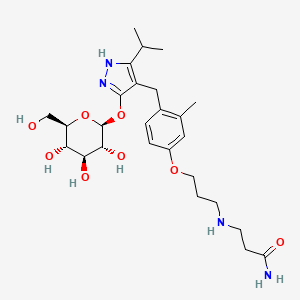

Si bien L-152,804 destaca por su selectividad y actividad oral, existen otros antagonistas de los receptores NPY. Entre los compuestos notables se incluyen:

- BIBP 3226: Un antagonista selectivo del receptor NPY Y1.

- CGP 71683: Un antagonista del receptor NPY Y2.

- SR 120819A: Un antagonista del receptor NPY Y4.

Propiedades

IUPAC Name |

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,19-20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDXIHYKAGHZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6508-43-6 | |

| Record name | L-152804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6508-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-152804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9351PWPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

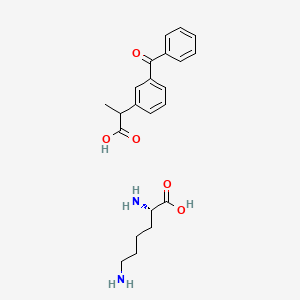

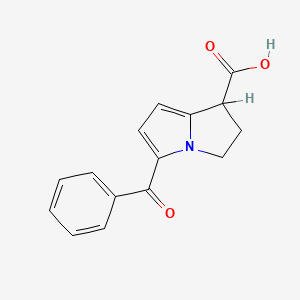

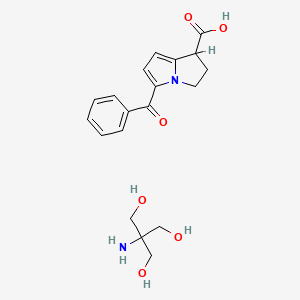

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673629.png)